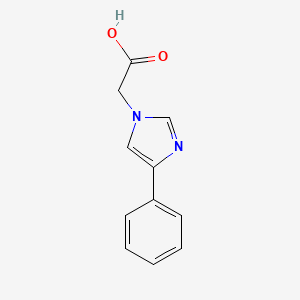

2-(4-phenyl-1H-imidazol-1-yl)acetic acid

Description

Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry and Related Fields

Imidazole derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. rjptonline.orgwisdomlib.org The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a key structural component in several important biological molecules, including the amino acid histidine, histamine, and purines in nucleic acids. rjptonline.orgresearchgate.net This prevalence in nature underscores the biocompatibility and functional importance of the imidazole scaffold.

The unique electronic characteristics of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to readily interact with a variety of biological targets such as enzymes and receptors. nih.gov This versatility has been harnessed by medicinal chemists to develop a wide array of therapeutic agents. Marketed drugs containing the imidazole moiety are used to treat a range of conditions, including fungal infections (e.g., ketoconazole, clotrimazole), cancer (e.g., dacarbazine, methotrexate), and parasitic infections (e.g., metronidazole). nih.govresearchgate.netijfmr.com

The ongoing exploration of imidazole derivatives continues to yield compounds with promising activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. researchgate.net The stability and water solubility of the imidazole ring, coupled with the relative ease of its chemical modification, make it an attractive scaffold for the design and synthesis of new drug candidates.

Overview of the Research Landscape Surrounding Phenyl-Substituted Imidazoleacetic Acids

The introduction of a phenyl group and an acetic acid side chain to the imidazole core, as seen in phenyl-substituted imidazoleacetic acids, further diversifies the potential biological applications of this scaffold. Research in this area has explored how these modifications influence the pharmacological profile of the parent imidazole ring.

Phenyl-substituted imidazoles have been investigated for a variety of therapeutic applications. For instance, studies have shown that certain phenyl-imidazole derivatives exhibit potent anti-inflammatory and analgesic activities. nih.gov The phenyl group can enhance the binding of the molecule to its biological target through hydrophobic interactions, and its substitution pattern can be modified to fine-tune activity and selectivity. nih.gov

The acetic acid moiety introduces a carboxylic acid functional group, which can significantly impact the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. Carboxylic acids are common in drug molecules as they can participate in hydrogen bonding and ionic interactions with receptor sites. While direct research on 2-(4-phenyl-1H-imidazol-1-yl)acetic acid is not extensively documented in publicly available literature, the synthesis and biological evaluation of related imidazole-1-yl-acetic acid derivatives have been reported, primarily as key intermediates in the synthesis of other complex molecules like zoledronic acid. sciforum.netresearchgate.netnih.govajgreenchem.com

The combination of the phenyl and acetic acid substituents on the imidazole scaffold has led to the investigation of these compounds in areas such as oncology. For example, novel 4-acetophenone moiety-bearing functionalized imidazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. nih.govresearchgate.net These studies highlight the potential of this structural motif to yield compounds with significant biological effects.

Structural Context of this compound as a Research Scaffold

The structure of this compound provides a versatile and promising scaffold for chemical biology research and drug discovery. The molecule can be deconstructed into three key components, each contributing to its potential for biological activity and amenability to chemical modification.

The Phenyl Substituent: The phenyl group at the 4-position of the imidazole ring introduces a significant hydrophobic element. This can facilitate binding to hydrophobic pockets within protein targets. nih.gov Furthermore, the phenyl ring can be readily functionalized with various substituents (e.g., hydroxyl, halo, nitro groups) to modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. jocpr.com

The Acetic Acid Side Chain: The acetic acid group at the 1-position of the imidazole ring provides a crucial acidic handle. This carboxylic acid can engage in strong hydrogen bonding and ionic interactions with amino acid residues in a protein's active site. nih.gov It also enhances the water solubility of the molecule, which is a critical parameter for drug development. The acetic acid moiety can also serve as a synthetic handle for further derivatization, allowing for the attachment of other functional groups or the formation of esters and amides to create prodrugs or to explore structure-activity relationships further.

The combination of these three structural features in this compound creates a molecule with a balanced profile of hydrophobicity, hydrophilicity, and hydrogen bonding capabilities. This makes it an attractive starting point for the design of libraries of new compounds with the potential to interact with a wide range of biological targets. The modular nature of its synthesis allows for systematic modifications to each of the three components, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJDYIOTZDYGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Phenyl 1h Imidazol 1 Yl Acetic Acid

Established Synthetic Routes for the Imidazoleacetic Acid Core

The creation of the central imidazoleacetic acid structure can be efficiently achieved through several reliable synthetic pathways. The most common and direct method involves the N-alkylation of 4-phenylimidazole (B135205), a classic example of nucleophilic substitution. Alternatively, constructing the imidazole (B134444) ring from acyclic precursors offers a different approach to the target molecule.

The N-alkylation of the imidazole ring is a cornerstone of synthesizing N-substituted imidazole derivatives. This process involves the reaction of the imidazole nitrogen with an electrophilic alkylating agent, leading to the formation of a new carbon-nitrogen bond.

A widely employed and direct method for synthesizing 2-(4-phenyl-1H-imidazol-1-yl)acetic acid involves the nucleophilic substitution reaction between 4-phenylimidazole and a halogenated acetic acid derivative. nih.govsciforum.net This reaction typically proceeds via an SN2 mechanism.

The process begins with the deprotonation of the N-H group of 4-phenylimidazole by a base, generating a more nucleophilic imidazolate anion. This anion then attacks the electrophilic α-carbon of a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or tert-butyl chloroacetate (B1199739), displacing the halide leaving group. nih.govias.ac.in The bromo- derivatives are generally more reactive than the chloro- derivatives due to the better leaving group ability of the bromide ion. orgsyn.org The initial product of this reaction is an ester, which is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound. sciforum.net

A typical reaction sequence is as follows:

N-Alkylation: 4-phenylimidazole is reacted with an alkyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethyl acetate (B1210297) or DMF).

Hydrolysis: The resulting ester, ethyl 2-(4-phenyl-1H-imidazol-1-yl)acetate, is treated with an acid (e.g., HCl) or a base (e.g., NaOH) followed by acidic workup to cleave the ester and afford the target carboxylic acid. sciforum.net

In line with the principles of green chemistry, which aim to reduce waste and environmental impact, solvent-free approaches for the N-alkylation of imidazoles have been developed. researchgate.netajgreenchem.com These methods offer significant advantages by minimizing or eliminating the use of volatile and often hazardous organic solvents. tandfonline.com

One common solvent-free technique involves the use of microwave irradiation. researchgate.netresearchgate.net In this approach, 4-phenylimidazole, a haloacetic acid ester, and a solid base (such as potassium carbonate) are mixed and irradiated with microwaves. The focused energy transfer often leads to a dramatic reduction in reaction times and can improve yields compared to conventional heating.

Another green approach utilizes ionic liquids, which can act as both the catalyst and the reaction medium. tandfonline.com These non-volatile solvents can facilitate the reaction and are often recyclable, further enhancing the environmental credentials of the synthesis. researchgate.net The primary benefits of these methods include significantly reduced reaction times, high atom economy, and simpler reaction work-up procedures. tandfonline.com

The efficiency and yield of the N-alkylation synthesis are highly dependent on the specific reagents and conditions employed. Careful selection of the alkylating agent, base, solvent, and temperature is crucial for optimizing the reaction outcome.

Alkylating Agent: The reactivity of the haloacetate is critical. Bromoacetates are more reactive than chloroacetates, leading to faster reaction rates. The choice of the ester group (e.g., methyl, ethyl, tert-butyl, benzyl) is also important. nih.govsciforum.net Tert-butyl esters, for instance, can be cleaved under non-aqueous acidic conditions using reagents like titanium tetrachloride (TiCl₄), which is advantageous for products that are sensitive to water or difficult to isolate from aqueous media. nih.govresearchgate.net

Base: A base is necessary to deprotonate the imidazole, thereby increasing its nucleophilicity. Mild inorganic bases like potassium carbonate (K₂CO₃) are commonly used and effective. sciforum.net Stronger bases such as potassium hydroxide (B78521) (KOH) can also be employed. nih.gov The choice of base can influence the reaction rate and the potential for side reactions.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they effectively solvate the cation while leaving the nucleophile relatively free, thus accelerating SN2 reactions. Ethyl acetate is another commonly used solvent. nih.gov

Temperature: The reaction is typically performed at elevated temperatures, often under reflux, to ensure a reasonable reaction rate and drive the reaction to completion.

The interplay of these factors is summarized in the table below.

| Reagent/Condition | Example | Impact on Synthesis Efficiency |

|---|---|---|

| Alkylating Agent Halogen | Ethyl Bromoacetate vs. Ethyl Chloroacetate | Bromoacetates are more reactive (better leaving group), leading to faster reaction times and often higher yields compared to chloroacetates. |

| Alkylating Agent Ester Group | Tert-butyl Chloroacetate | Allows for non-aqueous acidic hydrolysis (e.g., using TiCl₄), which can be beneficial for water-sensitive compounds or to simplify purification. nih.govresearchgate.net |

| Base | K₂CO₃ vs. KOH | K₂CO₃ is a mild and common choice. Stronger bases like KOH can increase the reaction rate but may also promote side reactions if other sensitive functional groups are present. nih.govsciforum.net |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reactions by effectively solvating the counter-ion of the base without strongly solvating the nucleophilic imidazolate anion. |

| Methodology | Microwave Irradiation (Solvent-Free) | Significantly reduces reaction times and aligns with green chemistry principles by eliminating solvent waste. tandfonline.comresearchgate.net |

An alternative to modifying a pre-formed imidazole is to construct the heterocyclic ring from acyclic precursors. This approach offers flexibility in introducing various substituents onto the imidazole core.

The formation of an imidazole ring can be conceptually approached through pathways involving the cyclization of precursors containing key functional groups. An amido-nitrile cyclization represents one such theoretical pathway. In this strategy, a molecule containing both an amide and a nitrile group is designed to undergo an intramolecular cyclization to form the imidazole ring.

While not a commonly cited standard named reaction for simple imidazoles, the chemical principles are sound. A plausible sequence could involve an N-acylated α-aminonitrile. In such a precursor, the amide nitrogen could act as a nucleophile, attacking the electrophilic carbon of the nitrile group (which may require activation, for example, by a Lewis acid). The subsequent tautomerization and dehydration of the cyclic intermediate would lead to the formation of the aromatic imidazole ring. This method provides a convergent route where key components of the ring are assembled in a single precursor before the final ring-closing step.

Cyclization Reactions for Imidazole Ring Formation

Catalytic Cyclization Processes, including Nickel-Catalyzed Methods

The formation of the substituted imidazole ring system is a cornerstone of the synthesis of the target molecule. While various methods exist for imidazole synthesis, catalytic processes offer efficient and often milder conditions. Nickel-catalyzed reactions, in particular, are valuable in forming C-C and C-N bonds necessary for constructing heterocyclic systems. organic-chemistry.orgnih.gov For instance, nickel catalysts can facilitate the cyclization of appropriately functionalized precursors, such as amido-nitriles, to yield the imidazole core. researchgate.net These catalytic systems are advantageous for their ability to promote complex transformations in a single step. nih.gov

Strategies for Introducing the Phenyl Moiety

The placement of the phenyl group at the C4 position of the imidazole ring can be achieved through two primary strategies: incorporating the phenyl group from the outset using phenyl-containing starting materials or adding it to a pre-formed imidazole ring.

A common and highly effective method for constructing the 4-phenylimidazole core involves the condensation of smaller, readily available molecules where at least one precursor already contains the phenyl moiety. researchgate.net Multi-component reactions are particularly efficient, combining several starting materials in a single pot to form the complex heterocyclic product. aip.org

One classic approach is a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. researchgate.netwjbphs.com To obtain a 4-phenylimidazole, a precursor such as 2-bromo-1-phenylethanone or benzil (B1666583) (which contains two phenyl groups) can be reacted with formamide (B127407) or a mixture of an aldehyde and ammonium (B1175870) acetate. nih.govnih.gov

Another powerful technique is the van Leusen imidazole synthesis, which utilizes a tosylmethylisocyanide (TosMIC) reagent that reacts with an imine formed from a phenyl-containing aldehyde. mdpi.com

Once the 4-phenyl-1H-imidazole core is synthesized, the acetic acid side chain is typically installed via N-alkylation. This is achieved by reacting the imidazole with a haloacetic acid ester, such as ethyl chloroacetate or tert-butyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. nih.gov

| Reaction Type | Phenyl-Containing Precursor(s) | Other Key Reagents | Product Core |

|---|---|---|---|

| Multi-component Condensation | Benzil, Benzaldehyde (B42025) | Ammonium Acetate, Acetic Acid | 2,4,5-Triphenyl-1H-imidazole |

| Debus Synthesis Variant | Phenylglyoxal | Formaldehyde, Ammonia | 4(5)-Phenyl-1H-imidazole |

| From α-Haloketones | 2-Bromo-1-phenylethanone | Formamide | 4-Phenyl-1H-imidazole |

| Van Leusen Synthesis | Imine of Benzaldehyde | Tosylmethylisocyanide (TosMIC) | Substituted 4-Phenyl-1H-imidazole |

An alternative to building the molecule from phenyl-containing precursors is to introduce the phenyl group directly onto a pre-existing imidazole ring system through C-H activation. This modern approach avoids the need for pre-functionalized starting materials. The starting material for such a reaction would be 2-(1H-imidazol-1-yl)acetic acid or its ester derivative.

Nickel-catalyzed C-H arylation has emerged as a powerful tool for this purpose. nih.govrsc.org A typical catalytic system consists of an air-stable nickel(II) salt like Ni(OTf)₂, a phosphine (B1218219) ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The use of a tertiary alcohol, like t-amyl alcohol, as the solvent is often crucial for the success of these couplings. rsc.orgelsevierpure.com This methodology allows for the direct C-H arylation of imidazoles with chloroarenes or phenol (B47542) derivatives to install the phenyl group. nih.govelsevierpure.com

Palladium-catalyzed C-H arylation offers another sophisticated method for the regioselective introduction of aryl groups onto the imidazole core, providing access to variously substituted phenylimidazoles. nih.gov

| Catalytic System | Catalyst | Ligand | Base | Key Features |

|---|---|---|---|---|

| Nickel-Catalyzed C-H Arylation | Ni(OTf)₂ | dcype | K₃PO₄ | Effective with chloroarenes and phenol derivatives; uses t-amyl alcohol as solvent. nih.govrsc.org |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ | Phosphine Ligands | Various | Allows for high regioselectivity at C2, C4, or C5 positions. nih.gov |

Derivatization and Functional Group Interconversions of this compound

The synthesized molecule possesses several reactive sites, including the carboxylic acid group, the imidazole ring, and the phenyl moiety, which allow for a range of chemical transformations.

The oxidation of this compound can be directed at the acetic acid side chain. While specific studies on the target molecule are limited, the oxidation of the closely related phenylacetic acid provides insight into potential transformations. Strong oxidizing agents, such as potassium permanganate (B83412) in an acidic medium, can cleave the side chain, leading to the formation of benzaldehyde as a major product. orientjchem.org Other oxidizing agents like lead(IV) acetate have also been used in reactions with related nitrogen-containing heterocyclic compounds. rsc.org Such reactions could potentially transform the acetic acid moiety or other parts of the target molecule.

The carboxylic acid functional group is readily susceptible to reduction. Standard reducing agents can convert the acid to the corresponding primary alcohol, 2-(4-phenyl-1H-imidazol-1-yl)ethanol. For instance, sodium borohydride (B1222165) (NaBH₄) is commonly used to reduce keto-substituted imidazoles to their corresponding alcohol derivatives, a transformation that highlights the feasibility of reducing carbonyl-containing side chains on the imidazole ring. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective for this conversion. Furthermore, related functional group interconversions, such as the reduction of a nitrile group to an aldehyde, have been demonstrated on the imidazole scaffold, indicating the versatility of these derivatives in synthetic transformations. nih.gov

| Reaction | Reagent(s) | Functional Group Transformed | Product |

|---|---|---|---|

| Reduction of Carboxylic Acid | LiAlH₄ or NaBH₄ / H⁺ | -COOH | 2-(4-Phenyl-1H-imidazol-1-yl)ethanol |

| Reduction of C-2 Ketone | NaBH₄ | C=O | Corresponding secondary alcohol. nih.gov |

| Reduction of Nitrile | DIBAL-H | -CN | Corresponding aldehyde. nih.gov |

Substitution Reactions on the Phenyl and Imidazole Moieties

The reactivity of this compound towards substitution is governed by the electronic properties of its constituent aromatic rings: the phenyl group and the imidazole ring.

Imidazole Moiety: The imidazole ring is susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the nature of the substituents already present.

Electrophilic Substitution: The imidazole ring is generally reactive towards electrophiles. However, the N-1 acetic acid substituent acts as an electron-withdrawing group, which can deactivate the ring to some extent compared to unsubstituted imidazole. Substitution typically occurs at the C-2, C-4, or C-5 positions.

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group, such as a halogen, is present. For instance, N-protected halogenoimidazoles can undergo nucleophilic substitution where a bromine atom is displaced by various nucleophiles. rsc.org Studies on related compounds show that 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with nucleophiles like sodium alkane thiolates to displace the 2-bromine atom. rsc.org In contrast, derivatives of 5-bromo-4-nitroimidazole undergo displacement of the 5-bromine atom. rsc.org

Phenyl Moiety:

Nucleophilic Aromatic Substitution (SNAr): This type of reaction on the phenyl ring is generally not feasible for the parent compound as it requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group (like a halide). libretexts.org

Esterification and Subsequent Hydrolysis Strategies

The synthesis of this compound and its analogs frequently proceeds through an ester intermediate. This strategy involves the N-alkylation of the imidazole precursor with an α-haloacetate ester, followed by hydrolysis to yield the final carboxylic acid. This two-step approach is advantageous for purification and handling.

Commonly used esters include tert-butyl and benzyl (B1604629) esters.

tert-Butyl Ester Route: Imidazole can be N-alkylated with tert-butyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as ethyl acetate. nih.gov The resulting tert-butyl ester can then be cleaved under non-aqueous conditions. A notable method involves using titanium tetrachloride (TiCl₄) in dichloromethane (B109758) at low temperatures, which facilitates the cleavage of the tert-butyl group. nih.govresearchgate.netsemanticscholar.org

Benzyl Ester Route: An alternative method involves the reaction of imidazole with benzyl 2-chloroacetate. sciforum.net The benzyl ester can be subsequently removed via acidic hydrolysis, for example, by stirring with 10% aqueous hydrochloric acid at elevated temperatures. sciforum.net

These esterification-hydrolysis sequences are fundamental in the preparation of imidazoleacetic acid scaffolds. nih.govajgreenchem.com

Table 1: Comparison of Ester Hydrolysis Strategies for Imidazoleacetic Acid Synthesis

| Ester Type | Alkylation Reagent | Hydrolysis/Cleavage Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| tert-Butyl Ester | tert-Butyl Chloroacetate | TiCl₄ in CH₂Cl₂ at -15 to 0 °C | Avoids aqueous hydrolysis and water evaporation steps. | nih.govsemanticscholar.org |

| Benzyl Ester | Benzyl 2-chloroacetate | 10% Aqueous HCl at 65 °C | Utilizes common and accessible reagents for hydrolysis. | sciforum.net |

| tert-Butyl Ester | tert-Butyl Bromoacetate | Hydrolysis in water at 100 °C | Aqueous hydrolysis method, though may require evaporation. | nih.gov |

Salt Formation Processes

The presence of both a basic imidazole ring and an acidic carboxylic acid group makes this compound amphoteric, allowing it to form salts with both acids and bases. Salt formation is a common strategy to improve the compound's solubility, stability, and handling properties.

The most frequently described salt is the hydrochloride salt. It can be prepared by treating the carboxylic acid or its ester precursor with hydrochloric acid. A practical method for synthesizing imidazol-1-yl-acetic acid hydrochloride involves the non-aqueous cleavage of its tert-butyl ester using titanium tetrachloride. In this process, the HCl generated in situ is trapped by the basic imidazole nitrogen, directly forming the hydrochloride salt without the external addition of HCl. nih.govresearchgate.netsemanticscholar.org This method is efficient and avoids an aqueous work-up. nih.gov

Alternatively, after aqueous hydrolysis of an ester intermediate, the resulting free acid can be treated with a solution of hydrochloric acid, followed by evaporation or crystallization to isolate the hydrochloride salt. ajgreenchem.com

Analog Synthesis and Structural Diversification Strategies

Introduction of Varying Substituents on Phenyl and Imidazole Rings

Structural diversification of the this compound scaffold is crucial for exploring its chemical space. This is primarily achieved by introducing a wide array of substituents onto both the phenyl and imidazole rings.

Strategies for Phenyl Ring Substitution:

Starting from Substituted Precursors: A common approach is to begin the synthesis with an appropriately substituted α-bromoketone or benzil derivative. For example, using 2-bromo-(4-fluorophenyl)ethanone or 4-(2-bromoacetyl)phenol in a condensation reaction with formamide allows for the direct synthesis of 4-(4-fluorophenyl)-1H-imidazole and 4-(1H-imidazol-4-yl)phenol, respectively. nih.gov Similarly, reacting substituted benzaldehydes with benzil can yield a variety of 2,4,5-trisubstituted imidazoles with diverse groups on the phenyl rings. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful tool for this purpose. semanticscholar.orgias.ac.in A halogenated (bromo or iodo) phenylimidazole can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst to introduce new phenyl or other aromatic substituents. semanticscholar.orgresearchgate.net This method offers a modular approach to building molecular complexity. nih.gov

Strategies for Imidazole Ring Substitution:

N-1 Alkylation: The N-1 position is readily functionalized via deprotonation with a base like sodium hydride, followed by alkylation with an appropriate alkyl halide. nih.gov

C-2 and C-5 Substitution: Palladium-catalyzed cross-coupling reactions are also effective for functionalizing the imidazole core. Halogenated imidazoles, such as 2,4-dibromo- or 4-iodoimidazole (B15931) derivatives, can selectively react with boronic acids at different positions to yield diarylimidazoles. semanticscholar.org

Table 2: Synthetic Strategies for Introducing Substituents

| Target Moiety | Synthetic Strategy | Example Reaction | Reference |

|---|---|---|---|

| Phenyl Ring | Use of Substituted Precursors | Condensation of 2-bromo-(4-fluorophenyl)ethanone with formamide. | nih.gov |

| Phenyl Ring | Suzuki Cross-Coupling | Coupling of a bromo-indazole with aryl boronic acids using a Pd catalyst. | ias.ac.inresearchgate.net |

| Imidazole Ring (N-1) | N-Alkylation | Deprotonation with NaH followed by reaction with an alkyl halide. | nih.gov |

| Imidazole Ring (C-2, C-4) | Suzuki Cross-Coupling | Reaction of iodinated or brominated imidazoles with phenylboronic acids. | semanticscholar.org |

Modifications of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional handle that can be readily modified to produce a range of derivatives, including amides, esters, and alcohols.

Amide Formation: The most direct modification is the formation of amides. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, and then reacting it with a primary or secondary amine. A more direct route involves the reaction of an ester intermediate, like ethyl 2-(1H-imidazol-1-yl)acetate, directly with a desired amine at elevated temperatures to yield N-substituted 2-(1H-imidazol-1-yl)acetamides. nih.gov

Reduction to Alcohols: The carboxylic acid or its corresponding ester can be reduced to the primary alcohol, 2-(4-phenyl-1H-imidazol-1-yl)ethanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). Alternatively, related keto-imidazole precursors can be reduced to secondary alcohols using reagents like sodium borohydride (NaBH₄).

Further Alcohol Transformations: The resulting hydroxyl group can serve as a point for further diversification. It can be oxidized to the corresponding aldehyde or converted into new esters and ethers through reactions with acyl chlorides or alkyl halides, respectively.

Synthetic Approaches for Related Imidazoleacetic Acid Scaffolds

The synthesis of the core imidazoleacetic acid structure is a well-established field, with several methodologies developed, often in the context of preparing intermediates for other complex molecules. nih.gov

A highly practical and environmentally conscious approach involves the solvent-free N-alkylation of imidazole with tert-butyl chloroacetate. The resulting ester intermediate is then hydrolyzed in water and treated with hydrochloric acid to afford imidazol-1-yl-acetic acid hydrochloride in good yields. ajgreenchem.com This two-step process avoids the use of hazardous organic solvents. ajgreenchem.com

Another convenient route describes the condensation of benzyl alcohol with chloroacetyl chloride to generate benzyl 2-chloroacetate in situ. sciforum.net This intermediate is then treated with imidazole, followed by acidic hydrolysis to give imidazol-1-yl-acetic acid. sciforum.net

Variations on these themes include the use of different alkylating agents (e.g., tert-butyl bromoacetate, methyl chloroacetate), bases (e.g., KOH, K₂CO₃), and reaction conditions, all aimed at producing the fundamental imidazoleacetic acid scaffold that serves as a building block for more complex derivatives. nih.gov

Investigation of Biological Activities and Potential Mechanisms of Action

Antimicrobial Activity Investigations

The imidazole (B134444) moiety is a well-established pharmacophore in many antimicrobial agents. Research into the antimicrobial effects of 2-(4-phenyl-1H-imidazol-1-yl)acetic acid and its close derivatives has sought to determine its efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy Studies

Studies on the antibacterial properties of imidazole-containing compounds are extensive. While specific data for this compound is limited, research on analogous structures provides insight into its potential effects.

Investigations into novel pyrazole (B372694) derivatives, which share some structural similarities with imidazole compounds, have shown significant activity against Gram-positive bacteria. For instance, certain 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles are potent growth inhibitors of these bacteria. nih.gov Specifically, they have demonstrated effectiveness against Staphylococcus aureus, exhibiting low minimum inhibitory concentrations (MIC) and a bactericidal effect. nih.gov

The general class of imidazole derivatives has also been shown to affect various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents. However, the acetic acid component of the target molecule has demonstrated broad-spectrum bactericidal effects. Studies have shown that acetic acid is particularly effective against problematic Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov Research on a range of wound-infecting pathogens indicated that acetic acid was effective at inhibiting the planktonic growth of all organisms tested, with MICs ranging from 0.16% to 0.31%. plos.org

Antifungal Efficacy Studies

Azole compounds, which include imidazoles, are a major class of antifungal drugs. Their mechanism of action often involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase. A variety of imidazole derivatives have been synthesized and tested for their antifungal properties. For example, a series of substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives demonstrated potent in vitro antifungal activity against a wide range of yeasts, systemic mycoses, and dermatophytes. nih.gov Notably, two bis(4-chlorophenyl) analogues from this series showed MIC values ranging from 0.2 to 7.0 µg/mL. nih.gov Another study on a novel agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, which contains a similar phenyl-heterocycle structure, found its MIC against pathogenic fungi to be between 0.0625 and 4 µg/mL. nih.gov

Anti-Inflammatory Activity Research

The potential for imidazole-containing compounds to modulate inflammatory pathways is an active area of research. While direct studies on this compound are not widely available, research on structurally related compounds provides valuable insights. A study on a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, synthesized from a [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid precursor, evaluated their in vitro anti-inflammatory activity. nih.govacs.org Several of these compounds exhibited substantial activity in an albumin denaturation assay. nih.govacs.org Further investigation revealed that one of the more active compounds possessed considerable p38 MAP kinase inhibitory activity, with an IC50 value of 403.57 ± 6.35 nM. acs.org

Anticancer Activity Research

The development of novel anticancer agents is a critical focus of medicinal chemistry, and heterocyclic compounds like imidazoles are frequently investigated. The anticancer potential of various imidazole derivatives has been explored against several human cancer cell lines.

In one study, a series of 2,4,5-triphenyl-1H-imidazole derivatives were evaluated for their in vitro antiproliferative activity against the human non-small cell lung carcinoma (A549) cell line using an MTT assay. semanticscholar.org Several of the tested compounds showed significant growth inhibitory effects. semanticscholar.org For instance, the compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was identified as a promising candidate, with an IC50 value of 15 µM and inhibiting the growth of 90.33% of the cancer cells. semanticscholar.org

Another study focused on 4-acetylphenylamine-based imidazole derivatives and assessed their cytotoxicity against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Certain derivatives were identified as promising anticancer agents, with EC50 values against the PPC-1 and U-87 cell lines ranging from 3.1 to 47.2 µM. nih.gov

The table below summarizes the cytotoxic effects of some of these imidazole derivatives against various cancer cell lines.

| Compound Derivative Class | Cancer Cell Line | Activity Metric | Value |

| 2,4,5-triphenyl-1H-imidazole | A549 (Lung) | IC50 | 15 µM |

| 4-acetylphenylamine-based imidazole | PPC-1 (Prostate) | EC50 | 3.1 - 47.2 µM |

| 4-acetylphenylamine-based imidazole | U-87 (Glioblastoma) | EC50 | 3.1 - 47.2 µM |

Inhibition of Cancer Cell Proliferation in In Vitro Models

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines in laboratory settings. These in vitro studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

One study focused on 4-acetylphenylamine-based imidazole derivatives, which share a similar core structure. These compounds were tested for their ability to inhibit the growth of various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). Several derivatives were identified as promising anticancer agents, exhibiting significant cytotoxicity. nih.govresearchgate.net For instance, compounds designated as 4 , 9 , 14 , and 22 in the study showed the highest cytotoxic activity against these cell lines. nih.govresearchgate.net The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. Notably, compounds 14 and 22 were found to be most selective against PPC-1 and U-87 cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.govresearchgate.net

The following interactive data table summarizes the EC50 values of the most active 4-acetylphenylamine-based imidazole derivatives against different cancer cell lines.

| Compound | MDA-MB-231 (EC50 in µM) | PPC-1 (EC50 in µM) | U-87 (EC50 in µM) |

|---|---|---|---|

| Compound 4 | 47.2 ± 3.5 | 4.1 ± 0.3 | 29.4 ± 2.1 |

| Compound 9 | 38.5 ± 2.9 | 6.3 ± 0.5 | 31.6 ± 2.5 |

| Compound 14 | 42.1 ± 3.8 | 3.1 ± 0.2 | 25.8 ± 1.9 |

| Compound 22 | 45.3 ± 4.1 | 5.8 ± 0.4 | 28.7 ± 2.2 |

Modulation of Specific Cancer Pathways

Beyond simply inhibiting cell proliferation, researchers have investigated how these imidazole derivatives exert their effects at a molecular level. The modulation of specific cancer-related signaling pathways is a key aspect of their mechanism of action. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

For example, a study on novel benzimidazole (B57391) derivatives, which are structurally related to the phenyl-imidazole scaffold, demonstrated their ability to induce cell cycle arrest and apoptosis. nih.govmdpi.com In human lung carcinoma (A549), breast cancer (MDA-MB-231), and ovarian cancer (SKOV3) cell lines, certain derivatives were found to effectively suppress cell cycle progression. nih.govmdpi.com Specifically, some compounds caused cell cycle arrest at the G1 and G2 phases, while others led to arrest in the S phase. mdpi.com This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.

Furthermore, research on other imidazole derivatives has indicated their potential to downregulate key signaling pathways involved in cancer cell survival and proliferation, such as the AXL receptor tyrosine kinase (AXL-RTK) and the Wnt/β-catenin pathways. researchgate.net The induction of apoptosis is another critical mechanism. For instance, an imidazacridine derivative was shown to induce cell death primarily through apoptosis in various cancer cell lines. nih.gov These findings suggest that compounds based on the this compound structure can interfere with multiple signaling cascades that are essential for tumor growth and survival.

Enzyme Inhibition Studies and Molecular Targets

A significant area of investigation for this compound derivatives is their ability to inhibit specific enzymes that play crucial roles in cancer and inflammation.

Kinase Inhibition Potentials

Protein kinases are a large family of enzymes that are often dysregulated in cancer, making them attractive targets for drug development.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have identified imidazole-based compounds as potent inhibitors of VEGFR-2. For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were found to be potent VEGFR-2 inhibitors. uni.luresearchgate.net One of the most active compounds in this series, 7s , exhibited an IC50 value of 0.03 µM against VEGFR-2. uni.luresearchgate.net Another study on trisubstituted imidazolinones also identified potent VEGFR-2 inhibitors, with one compound, 3j , showing an IC50 of 0.07 µM. nih.gov

CDK2A Inhibition: Cyclin-dependent kinases (CDKs) are critical for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Research into imidazole-4-N-acetamide derivatives has revealed their potential as CDK inhibitors. mdpi.com These compounds were tested against a panel of CDKs, and showed particular efficacy against CDK2 in complex with cyclin E, with IC50 values in the submicromolar range. mdpi.com

The following interactive data table presents the inhibitory activities of selected imidazole derivatives against VEGFR-2 and CDK2.

| Compound Class | Target Kinase | Most Active Compound | IC50 (µM) |

|---|---|---|---|

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives | VEGFR-2 | 7s | 0.03 |

| Trisubstituted imidazolinones | VEGFR-2 | 3j | 0.07 |

| Imidazole-4-N-acetamide derivatives | CDK2/cyclin E | Compound 2 | Submicromolar |

Cytochrome P450 Inhibition Screening

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a wide variety of compounds, including drugs. The potential for drug-drug interactions through the inhibition of these enzymes is an important consideration in drug development. Studies on antifungal agents containing an imidazole moiety have shown that these compounds can be nonselective inhibitors of various P450 enzymes. nih.gov This indicates that derivatives of this compound may also interact with these enzymes, a factor that would need to be considered in their further development as therapeutic agents.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a role in immune suppression, particularly within the tumor microenvironment. By inhibiting IDO, it may be possible to enhance the body's immune response against cancer cells. Research into 4-phenyl-imidazole (4-PI) derivatives, which are structurally very similar to the core of this compound, has identified them as inhibitors of IDO. These studies have shown that modifications to the 4-phenyl-imidazole scaffold can lead to compounds with significantly improved potency compared to the parent compound.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a molecule involved in inflammation and cancer. frontiersin.orgrsc.org Inhibition of mPGES-1 is therefore a promising strategy for the development of anti-inflammatory and anticancer drugs. frontiersin.orgrsc.org While direct studies on this compound are limited, research on structurally related compounds, such as 2-(thiophen-2-yl)acetic acid derivatives, has shown that this class of molecules can selectively inhibit mPGES-1 in the low micromolar range. frontiersin.org This suggests that the phenyl-imidazole acetic acid scaffold is a promising starting point for the design of novel mPGES-1 inhibitors.

Other Enzyme Interactions (e.g., DNA gyrase, topoisomerase IV)

The imidazole nucleus is a key structural feature in various compounds designed as inhibitors of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.govresearchgate.net These type II topoisomerases are validated targets for antibacterial agents because they control DNA topology and are crucial for bacterial survival. als-journal.com

Research has shown that certain pyrazole, oxazole, and imidazole derivatives can moderately inhibit both DNA gyrase and topoisomerase IV. nih.gov For instance, a study on novel thiourea (B124793) derivatives incorporating an imidazole moiety identified compounds with inhibitory activity against E. coli DNA gyrase B and Topoisomerase IV. mdpi.com Specifically, one such derivative showed a promising IC₅₀ value of 0.33 µM against E. coli DNA gyrase B and 19.72 µM against Topoisomerase IV, suggesting that the imidazole scaffold can be instrumental in the design of potent enzyme inhibitors. mdpi.com While direct inhibitory data for this compound on these specific enzymes is not extensively detailed in the reviewed literature, the established activity of structurally related imidazole derivatives suggests a potential for interaction. The mechanism of action for similar compounds often involves stabilizing the enzyme-DNA cleavage complex, which obstructs DNA replication and repair, ultimately leading to bacterial cell death. mdpi.comnih.gov

Receptor Modulation and Binding Affinity Research

Opioid Receptor Modulation

The imidazole scaffold has also been explored in the context of opioid receptor modulation. A comprehensive structure-activity relationship study of a large library of imidazodiazepines revealed that certain derivatives exhibit significant binding affinity for kappa-opioid receptors (KOR), with weaker affinities for mu (MOR) and delta (DOR) opioid receptors. mdpi.com This research highlights a commonality in the binding pockets of KOR and GABA-A receptors, as many ligands showed affinity for both. mdpi.com

The study found that ester and amide imidazodiazepines with large hydrophobic substituents were among the most active KOR ligands. mdpi.com For instance, compound GL-I-30 was identified as a full KOR agonist with a Kᵢ of 27 nM. mdpi.com While direct binding data for this compound is not available, these findings indicate that the imidazole core is compatible with opioid receptor binding, and specific substitutions can confer selectivity. The analgesic effects of some opioid agonists are mediated through peripheral opioid receptors, particularly in injured or inflamed tissues where the local pH is acidic. nih.gov

Estrogen Receptor-alpha (ER-α) Binding Affinity

The imidazole structure is a key component in the design of selective estrogen receptor modulators (SERMs). nih.govnih.gov These compounds bind to estrogen receptors and can have agonist or antagonist effects depending on the tissue. nih.gov ER-α is a critical target in the treatment of hormone-receptor-positive breast cancer. biorxiv.org

Research into imidazole-based derivatives has shown their potential as ER-α inhibitors. A molecular docking study of designed tetra-substituted imidazole drugs as potential inhibitors against ER-α demonstrated favorable binding energies. ijcrt.org The docking scores of these designed compounds were compared to the established SERM, tamoxifen, indicating a strong potential for interaction with the receptor's ligand-binding pocket. ijcrt.org The binding of ligands to ER-α can induce conformational changes that affect the recruitment of coactivator proteins, thereby modulating gene transcription. nih.gov For example, 2-phenyl-imidazo[1,2α] pyridine (B92270) derivatives have been shown to inhibit the proliferation of ER-positive breast cancer cells by promoting the degradation of the ERα protein. biorxiv.org

Table 2: Molecular Docking Scores of Designed Imidazole Derivatives against ER-α Data from a computational study comparing designed imidazole compounds to a standard inhibitor. ijcrt.org

| Compound | Docking Score (kcal/mol) |

| Tamoxifen (Standard) | -9.09 |

| Designed Imidazole 1 | -7.15 |

| Designed Imidazole 5 | -8.12 |

| Designed Imidazole 10 | -8.53 |

Other Receptor Interactions

While research has significantly focused on the interaction of imidazole derivatives with GABA-A, opioid, and estrogen receptors, the versatile nature of the imidazole scaffold allows for its incorporation into ligands for a wide array of other biological targets. chemijournal.com For example, certain imidazole derivatives are used for their effects on adrenergic receptors. mdpi.com However, within the scope of the reviewed literature, extensive and distinct research on other specific receptor interactions for compounds closely related to this compound is less prominent than the aforementioned receptor systems.

Influences on Cellular Signaling Pathways and Gene Expression

The interaction of imidazole-containing compounds with receptors like ER-α has direct consequences on cellular signaling and gene expression. The binding of a ligand to ER-α can trigger a cascade of events, including the recruitment of coactivators or corepressors, which in turn modulates the transcription of estrogen-responsive genes. nih.gov For instance, the E2-ERα complex can activate genes through interaction with Jun and Fos at AP-1 binding sites or trigger promoters via an ER-α-Sp1 complex. nih.gov Imidazole derivatives that act as ER-α antagonists or promote receptor degradation can block these pathways, thereby inhibiting the proliferation of hormone-dependent cancer cells. biorxiv.org

Similarly, the modulation of GABA-A receptors by imidazole derivatives directly influences cellular signaling in the brain. By enhancing the influx of chloride ions through the GABA-A receptor channel, these compounds hyperpolarize neurons, making them less likely to fire. wikipedia.org This action underlies their potential effects on the central nervous system and influences signaling pathways related to anxiety, sedation, and seizure control.

Investigations into Specific Biochemical Pathways

Scientific investigation into the biological activities of this compound and its derivatives has explored their potential to modulate key biochemical pathways. Among these, the mevalonate (B85504) pathway and the subsequent synthesis of isoprenoids have been areas of interest due to their critical roles in various cellular processes.

The mevalonate pathway is a fundamental metabolic route responsible for the production of isoprenoid precursors, which are vital for the synthesis of a wide array of biomolecules, including cholesterol. Research into compounds that interfere with this pathway is significant for the development of new therapeutic agents. While direct and extensive studies specifically on this compound's effect on this pathway are not widely published, the broader class of imidazole-containing compounds has been investigated for such properties.

Investigations into related structures suggest that the imidazole scaffold can be a key pharmacophore for interacting with enzymes within the mevalonate pathway. The specific mechanisms of interference can vary, but they often involve the inhibition of key enzymes that catalyze crucial steps in the pathway. However, detailed enzymatic assays and kinetic studies specifically for this compound are required to fully elucidate its potential for mevalonate pathway interference.

Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. They play essential roles in cellular function, including cell signaling, membrane structure, and electron transport. The synthesis of isoprenoids is directly dependent on the mevalonate pathway.

Structure Activity Relationships Sar and Rational Design Approaches

Elucidation of Key Pharmacophores within the Imidazoleacetic Acid Scaffold

The foundational structure of 2-(4-phenyl-1H-imidazol-1-yl)acetic acid contains several key pharmacophoric features that are essential for its biological activity. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this scaffold, three primary components have been identified as critical: the imidazole (B134444) ring, the phenyl group, and the acetic acid moiety. nih.gov

The imidazole ring often acts as a crucial interaction point, capable of forming hydrogen bonds or coordinating with metal ions, such as the heme iron in certain enzymes. researchgate.net Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities. researchgate.net The phenyl ring typically serves as a hydrophobic moiety, engaging in van der Waals or pi-pi stacking interactions within the target's binding pocket. researchgate.net Finally, the carboxylic acid of the acetic acid side chain is a key hydrogen-bonding group and can form strong ionic interactions with basic residues like arginine or lysine (B10760008) in a protein target. nih.gov The spatial arrangement of these three components constitutes the core pharmacophore, and modifications to any of them can significantly alter the compound's biological profile.

Impact of Substituents on Biological Activities

The modification of the this compound scaffold through the addition or alteration of substituents is a cornerstone of rational drug design. These changes can profoundly affect the molecule's interaction with its target, thereby influencing its potency and selectivity.

Phenyl Ring Substitution Effects on Potency and Selectivity

Substitutions on the phenyl ring at the 4-position of the imidazole core have been shown to be a powerful tool for modulating biological activity. The electronic and steric properties of these substituents can fine-tune the compound's binding affinity and selectivity.

For instance, in studies on related imidazole derivatives for anticancer applications, the nature of the phenyl ring substituent had a significant impact. The introduction of an electron-donating hydroxyl (-OH) group was found to increase biological activity. Conversely, the addition of electron-withdrawing halogen atoms, such as fluorine (-F) or chlorine (-Cl), weakened the compound's potency. nih.gov This suggests that the electronic properties of the phenyl ring are crucial for the desired biological effect.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent (Position) | Effect on Activity | Reference |

|---|---|---|---|

| S-alkylated imidazole | Hydroxyl (-OH) | Increased | nih.gov |

| S-alkylated imidazole | Fluoro (-F) | Weakened | nih.gov |

| S-alkylated imidazole | Chloro (-Cl) | Weakened | nih.gov |

| Tri-aryl imidazole | Methoxy (-OCH3) (ortho) | Excellent Selectivity | nih.gov |

Imidazole Ring Modifications and Their Influence

The imidazole ring is a central component of the pharmacophore, and its modification can lead to significant changes in activity. nih.govijfmr.com While the core imidazole is often retained, substitutions at its various positions can optimize interactions. For example, N1-substituted 2-aminoimidazoles have been investigated as inhibitors of bacterial biofilm formation. researchgate.net The nature of the alkyl group at the N1 position was found to be a determining factor for the compound's efficacy against different bacterial strains. researchgate.net

Furthermore, in the development of negative allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), the substitution pattern on the imidazole ring was critical. The addition of two methyl groups to the imidazole core of a 1,4-disubstituted imidazole derivative was a key step in optimizing the lead compound, ultimately leading to a potent and selective drug candidate. researchgate.net These examples underscore that while the imidazole ring itself is vital, targeted modifications can enhance its performance.

Acetic Acid Moiety Variations and Their Biological Consequences

The acetic acid side chain is a critical anchor for binding to many biological targets. Its carboxylic acid group is often involved in essential hydrogen bonding or ionic interactions. nih.gov However, this moiety can be modified to improve properties like cell permeability, metabolic stability, or binding affinity.

In a study of imidazole-derived inhibitors of Insulin-Degrading Enzyme (IDE), the carboxylic acid was deemed critical for activity. nih.gov Nevertheless, the corresponding methyl ester was successfully optimized by replacing it with an amide or a 1,2,4-oxadiazole. nih.gov This bioisosteric replacement retained or improved activity while potentially enhancing other drug-like properties. Similarly, studies on 2-arylbenzoxazoles have shown that the presence of an acetic acid group on the benzoxazole (B165842) nucleus enhances cytotoxic activity against cancer cell lines, highlighting its importance. core.ac.uk These findings demonstrate that while the acidic function is important, thoughtful variations can lead to superior compounds.

Table 2: Bioisosteric Replacements for the Acetic Acid Moiety

| Original Moiety | Bioisosteric Replacement | Outcome | Reference |

|---|---|---|---|

| Carboxylic Acid | Amide | Optimized Activity | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

When a chiral center is present in a molecule, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

This principle is highly relevant for derivatives of this compound, especially when modifications introduce a stereocenter, for instance, on the carbon atom linking the imidazole ring to the acetic acid group. A compelling example from the broader class of azole-containing compounds illustrates this point. Research on 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate demonstrated that the levorotatory (-) enantiomer was 500 times more active against Candida species than the dextrorotatory (+) enantiomer. researchgate.net This dramatic difference highlights the necessity of considering stereochemistry in drug design, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to off-target effects. Therefore, the synthesis and testing of single, optically pure isomers are crucial steps in the development of chiral drug candidates based on this scaffold. researchgate.net

Computational Chemistry in SAR Elucidation and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their structure-activity relationships at a molecular level. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are frequently applied to scaffolds related to this compound.

Molecular docking, for example, is used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov This was effectively used in the design of imidazole-based antimicrobial agents, where docking results predicted strong binding affinity for the most potent compounds against specific microbial protein targets. nih.gov Similarly, computational studies were integral to the development of novel tri-aryl imidazole inhibitors of carbonic anhydrase, helping to explain the observed SAR. nih.gov

Computational approaches can also be used predictively. In one research workflow, computational tools were first used to assess the "drug-likeness" of a series of designed phenyl ketone derivatives and to predict their biological targets in silico. scienceopen.com This computational prescreening allowed researchers to prioritize the most promising compounds for chemical synthesis and experimental validation, saving significant time and resources. scienceopen.com These methods provide a powerful complement to experimental work, accelerating the cycle of drug design, synthesis, and testing.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of this compound, might interact with a biological target at the atomic level.

Docking studies on related imidazole-based compounds have revealed key interaction patterns that are likely relevant to the subject compound. For instance, in studies of various imidazole derivatives with targets like sirtuins or Mitogen-Activated Protein Kinases (MAPKs), the imidazole ring often acts as a critical scaffold. frontiersin.orgjchr.org The nitrogen atoms can form hydrogen bonds with amino acid residues in the active site, while the phenyl ring frequently engages in hydrophobic or π-π stacking interactions. The acetic acid moiety introduces a carboxylic group, which is a potent hydrogen bond donor and acceptor and can form strong ionic interactions with positively charged residues like lysine or arginine.

In a representative docking study of an analogous compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazol-4-yl] acetate (B1210297), with sirtuin enzymes, specific interactions were observed that stabilized the ligand-protein complex. frontiersin.org Similarly, docking of phenyl acetic acid derivatives into targets like Pim kinase and urease enzymes highlighted the importance of polar interactions with key residues. jspae.com These studies suggest that this compound would likely orient its phenyl and acetic acid groups to form specific hydrogen bonds and hydrophobic interactions within a target's binding pocket.

| Compound Class | Target Enzyme | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Imidazole Derivatives | Sirtuins | (Not specified) | Hydrogen Bonds, Hydrophobic | frontiersin.org |

| Imidazole Derivatives | MAPKs | (Not specified) | Hydrogen Bonds | jchr.org |

| Phenyl Acetic Acid Derivatives | DNA | DG13, DC14, DA15 | Polar Interactions | jspae.com |

| Phenyl Acetic Acid Derivatives | Pim Kinase | LYS67, ASP186 | Polar Interactions | jspae.com |

| Phenyl Acetic Acid Derivatives | Urease | HIS323, ASP363 | Polar Interactions | jspae.com |

| Imidazolo-Triazole Derivatives | HDAC2 | HIS145, HIS146, GLY154, TYR308 | Hydrogen Bonds, Hydrophobic | ajchem-a.com |

This table presents findings from molecular docking studies on compounds related to this compound to illustrate potential interaction modes.

Density Functional Theory (DFT) for Reaction Pathway Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are applied to predict molecular geometries, electronic properties, and reaction mechanisms. For this compound, DFT can be used to optimize its three-dimensional structure, calculate its molecular electrostatic potential (MEP), and determine the energies of its frontier molecular orbitals (HOMO and LUMO).

These calculations provide insights into the molecule's reactivity and stability. ppor.az For example, the MEP map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is valuable for predicting metabolic soft spots or key interaction points with a receptor. mdpi.com

DFT studies on related imidazole-based structures have been used to correlate theoretical parameters with experimental findings. For instance, in a study on phenanthro[9,10-d]imidazol-1-yl derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate the electronic structure, frontier molecular orbitals, and global reactivity descriptors. ppor.az Similarly, DFT has been applied to understand the excited state intramolecular proton transfer (ESIPT) in triphenyl-substituted imidazole systems, a process influenced by the electronic density at the nitrogen and oxygen atoms. nih.gov Such analyses could predict the reaction pathways for the synthesis of this compound or its potential metabolic transformations.

| DFT Parameter | Information Provided | Relevance to Drug Design | Representative Study |

| Optimized Geometry | Predicts the most stable 3D conformation of the molecule. | Provides the basis for accurate molecular docking and pharmacophore modeling. | mdpi.com |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. | Helps predict the molecule's reactivity and charge transfer properties within a receptor. | ppor.az |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions and metabolic fate. | mdpi.com |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule. | Aids in the structural characterization of the synthesized compound. | nih.gov |

This table outlines key parameters derived from DFT calculations and their significance in the context of medicinal chemistry, based on studies of related compounds.

In Silico Screening and Virtual Fragment Screening

In silico screening, or virtual screening (VS), is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comnih.gov VS can be ligand-based, using the similarity to known active compounds, or structure-based, which involves docking a library of compounds into the target's binding site.

Given the structural features of this compound, it could be identified in a virtual screen for inhibitors of various enzyme classes. The phenyl-imidazole core is a common scaffold in medicinal chemistry. A virtual high-throughput screening campaign could filter a multi-million compound library, with molecules like this compound being prioritized based on their docking score and predicted interactions with the target. nih.gov

Virtual fragment screening is a related approach that uses libraries of smaller, less complex molecules ("fragments"). nih.gov The phenyl-imidazole moiety itself could be considered a fragment. This method aims to identify low-affinity but high-efficiency binders that can serve as starting points for optimization. researchgate.net A fragment screen might identify the 4-phenyl-1H-imidazole core, which could then be elaborated—for example, by adding the acetic acid group at the N1 position—to increase affinity and selectivity, a process known as fragment-to-lead development.

ADMET Property Assessment in Computational Models

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to avoid late-stage failures. Computational models are widely used to predict these properties before a compound is synthesized, saving time and resources. researchgate.net

For this compound, various in silico tools can predict its drug-likeness and pharmacokinetic profile. These models use quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. Predictions for imidazole-based drug candidates have shown that such compounds can have acceptable oral bioavailability and drug-likeness scores. nih.gov Key parameters evaluated include molecular weight, lipophilicity (logP), aqueous solubility, number of hydrogen bond donors and acceptors, and polar surface area, often assessed against criteria like Lipinski's Rule of Five. phcogj.com While specific data for this compound is not publicly available, a predictive assessment based on its structure can be performed using various online tools and commercial software. mdpi.comphcogj.com

| ADMET Property | Predicted Outcome for Imidazole-Based Analogs | Significance | Reference |

| Absorption | Good oral bioavailability predicted. | Indicates the compound can be effectively absorbed from the gastrointestinal tract. | nih.gov |

| Distribution | Varies; potential for CNS penetration depends on specific substitutions. | Affects where the drug goes in the body and its ability to reach the target site. | mdpi.com |

| Metabolism | Potential for inhibition of some Cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9). | Predicts potential drug-drug interactions and metabolic stability. | phcogj.com |

| Excretion | (Not typically detailed in general predictions) | Determines the compound's half-life and how it is cleared from the body. | |

| Toxicity | Generally predicted as non-mutagenic, non-tumorigenic. | Early assessment of potential safety liabilities. | nih.gov |

This table provides a representative in silico ADMET profile for compounds of this class, based on published studies of related imidazole derivatives.

Analog Design and Development Strategies

Following the initial identification and characterization of a hit compound like this compound, further medicinal chemistry efforts are required to optimize its properties. Strategies such as scaffold hopping and fragment-based design are employed to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its biological activity. uniroma1.itnih.gov This approach is valuable for generating new intellectual property, improving ADMET properties, or escaping known toxicity issues associated with the original scaffold. researchgate.net

Starting with this compound, a scaffold hopping exercise could involve replacing the central imidazole ring with other five- or six-membered heterocycles that can maintain the spatial arrangement of the key pharmacophoric features: the phenyl ring and the acetic acid side chain. dundee.ac.uk For example, isosteric replacements like oxazole, thiazole, or pyrazole (B372694) could be explored. Computational methods, such as 3D shape similarity or pharmacophore matching, are used to screen virtual libraries for new scaffolds that can mimic the original compound's interactions with its biological target. uniroma1.it A successful scaffold hop would yield a new chemical series with a distinct core but comparable or improved biological and pharmacological properties.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is an approach that screens libraries of small, low-molecular-weight compounds (fragments) to identify hits that bind weakly but efficiently to a biological target. nih.gov These fragment hits serve as starting points for building more potent, lead-like molecules through chemical elaboration. nih.govacs.org

The 4-phenyl-1H-imidazole core of the title compound is an ideal candidate for an FBDD approach. It is a small, rigid scaffold that presents vectors for chemical modification. In a typical FBDD campaign, this fragment might be identified through a biophysical screening method like X-ray crystallography or NMR. nih.gov Once its binding mode to the target is determined, structure-guided design is used to "grow" the fragment into a more potent inhibitor. The addition of the acetic acid side chain at the N1 position is a classic example of fragment growing, where a new functional group is added to exploit an additional interaction within the binding site, thereby increasing affinity. Alternatively, if another fragment was found to bind in a nearby pocket, the two could be chemically linked to create a larger, more potent molecule (fragment linking). researchgate.net

3 for this compound

The development of novel therapeutic agents from a starting compound, such as this compound, is a systematic process involving the generation of numerous analogs to establish structure-activity relationships (SAR). This process is fundamental to lead optimization, where a promising but imperfect initial compound is iteratively modified to enhance its efficacy, selectivity, and pharmacokinetic properties. Key to this endeavor is the application of rational design principles, which leverage an understanding of the target biology and the compound's physicochemical characteristics to guide chemical modifications.

Lead optimization for derivatives of the this compound scaffold focuses on improving its drug-like properties. This includes enhancing metabolic stability to ensure a sufficient duration of action and improving aqueous solubility to facilitate reliable formulation and administration in research and preclinical studies. uniroma1.itnih.gov The ultimate goal is to balance the desired pharmacological activity with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby maximizing the potential for clinical success. zeclinics.com

1 Addressing Metabolic Stability in Lead Compounds

A significant hurdle in lead optimization is ensuring that a compound is not rapidly broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. High metabolic instability leads to low bioavailability and a short duration of action, diminishing the therapeutic potential of a drug candidate. For aromatic compounds like this compound, the phenyl ring and other positions on the imidazole core are potential sites for oxidative metabolism.

Research on structurally related 2-phenyl-1H-benzo[d]imidazole scaffolds has provided valuable insights into strategies for enhancing metabolic stability. A common approach is to block potential sites of metabolism by introducing specific chemical groups. One highly effective strategy is the introduction of fluorine atoms onto the phenyl ring. For example, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives demonstrated that this modification significantly improves metabolic robustness without negatively impacting the compound's interaction with its biological target.

In one study, the metabolic stability of various derivatives was assessed using human liver microsomes (HLMs). The findings indicated that strategic fluorination could substantially decrease the rate of metabolic degradation. For instance, a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative showed that after 120 minutes of incubation with liver microsomes, a significant percentage of the parent compound remained unchanged, indicating enhanced stability. This improvement is attributed to the strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes. Prediction software also identified the aliphatic acetic acid chain as a potential site of hydroxylation, which could lead to unstable intermediates and subsequent degradation. This suggests that modifications to this linker region could also be a viable strategy for improving metabolic stability.

Table 1: Metabolic Stability of Selected 2-Phenyl-1H-benzo[d]imidazole Analogs

Note: Data is derived from studies on analogous benzimidazole (B57391) structures and illustrates the principle of using fluorination to enhance metabolic stability.

2 Improving Aqueous Solubility for Research Applications

Aqueous solubility is a critical physicochemical property for any compound intended for biological research or therapeutic use. Poor solubility can hinder in vitro assay reliability, complicate formulation for in vivo studies, and lead to poor oral bioavailability. zeclinics.com The this compound structure contains both polar (imidazole, acetic acid) and nonpolar (phenyl ring) components, which collectively determine its solubility. While the core imidazole ring is polar and generally water-soluble, the presence of the phenyl group can significantly decrease aqueous solubility due to its hydrophobic nature. nih.govmdpi.com

Medicinal chemistry provides several established strategies to enhance the solubility of lead compounds without compromising their biological activity. These strategies often focus on introducing polar functional groups or disrupting the crystal lattice energy of the solid-state compound. nih.gov

Strategies for Solubility Enhancement:

Disruption of Molecular Planarity and Symmetry: Compounds that are planar and symmetrical tend to pack more efficiently into a stable crystal lattice. This high lattice energy makes it more difficult for solvent molecules to break the crystal apart, resulting in lower solubility. By introducing substituents that disrupt this planarity or symmetry, the crystal packing energy can be reduced, leading to an increase in solubility. For instance, adding a substituent at the meta-position of the phenyl ring can break the molecule's symmetry.